molecular formula C9H11N3O3 B7810733 Methyl 3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate

Methyl 3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B7810733
M. Wt: 209.20 g/mol
InChI Key: YQGTWGPDWQZMBV-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate (CAS: 1171976-85-4) is a heterocyclic compound featuring a fused dihydroisoxazole and pyrazole moiety. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 222.29 g/mol . The structure includes a methyl ester group at position 5 of the dihydroisoxazole ring and a 1-methylpyrazole substituent at position 2.

Properties

IUPAC Name

methyl 3-(1-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-12-5-6(4-10-12)7-3-8(15-11-7)9(13)14-2/h4-5,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGTWGPDWQZMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C10H12N4O3C_{10}H_{12}N_{4}O_{3} and has a molecular weight of 224.23 g/mol. Its structure features a dihydroisoxazole ring fused with a pyrazole moiety, contributing to its unique biological profile.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds can exhibit significant antimicrobial properties. For instance, related pyrazole carboxamides have demonstrated antifungal activity against various pathogens, suggesting potential applications in treating fungal infections .
  • Anticancer Properties : Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that some compounds within this class show cytotoxic effects on breast cancer cell lines, particularly when used in combination with established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating their potential use in inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : These compounds may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer cell survival.
  • Antioxidant Properties : The antioxidant activity of these compounds may contribute to their protective effects against oxidative stress-related diseases.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound exhibited significant cytotoxicity, particularly when combined with doxorubicin, enhancing the overall therapeutic effect .

TreatmentCell LineIC50 (µM)
ControlMCF-7>50
Compound AloneMCF-720
DoxorubicinMCF-715
CombinationMCF-78

Case Study 2: Antimicrobial Properties

In another investigation, pyrazole derivatives were tested against various fungal strains. The results indicated that certain derivatives showed promising antifungal activity, suggesting the potential for developing new antifungal agents based on this scaffold .

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans10 µg/mL
Aspergillus niger15 µg/mL
Cryptococcus neoformans12 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of Methyl 3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate, we compare it with analogous dihydroisoxazole-carboxylate derivatives reported in the literature. Key differences lie in substituent groups, molecular weight, and synthetic pathways.

Key Observations :

Substituent Diversity: The target compound’s 1-methylpyrazole group distinguishes it from analogs bearing aryl (e.g., trifluoromethylphenyl, chlorophenyl) or heteroaryl (e.g., furanyl, trimethoxypyridinyl) substituents. Compounds with trifluoromethylphenyl groups (e.g., entries 2 and 3 in Table 1) exhibit higher molecular weights (>300 g/mol) due to the bulky, electron-withdrawing CF₃ group .

Synthetic Complexity :

  • The synthesis of Methyl 3-(4-trifluoromethylphenyl)-4,5-dihydroisoxazole-4-methyl-5-carboxylate (entry 2) involved multi-step protocols with IR and NMR validation, whereas the pyridine-containing analog (entry 4) is commercially available but costly .
  • The discontinued status of the target compound contrasts with the commercial availability of structurally complex derivatives like the trimethoxypyridin-3-yl variant .

Functional Group Impact :

  • The methyl ester at position 5 is a common feature across all analogs, suggesting its role in stabilizing the dihydroisoxazole ring and enhancing solubility.
  • Electron-deficient groups (e.g., CF₃, Cl) in analogs may enhance reactivity in cross-coupling reactions, as seen in Suzuki–Miyaura applications for biphenyl derivatives (e.g., compound 7af in ) .

Research Implications and Limitations

  • Bioactivity Potential: The pyrazole moiety in the target compound may confer unique binding properties in enzyme inhibition or receptor modulation, though specific studies are absent in the provided evidence.
  • Synthetic Challenges : The lack of detailed synthetic protocols for the target compound limits reproducibility, unlike well-documented analogs (e.g., entry 2, Table 1) .
  • Commercial Accessibility : High costs or discontinued status of certain derivatives (e.g., ) underscore the need for scalable, cost-effective synthetic routes.

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